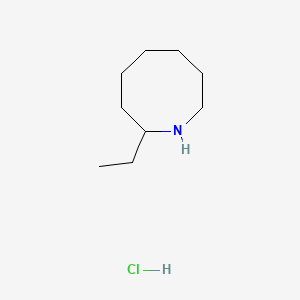

2-Ethylazocane hydrochloride

Beschreibung

2-Ethylazocane hydrochloride is a nitrogen-containing heterocyclic compound featuring an eight-membered azocane ring (a saturated azacyclooctane) substituted with an ethyl group at the 2-position and a hydrochloride salt. Azocane derivatives are studied for applications in medicinal chemistry and materials science due to their conformational flexibility and ability to interact with biological targets .

Eigenschaften

Molekularformel |

C9H20ClN |

|---|---|

Molekulargewicht |

177.71 g/mol |

IUPAC-Name |

2-ethylazocane;hydrochloride |

InChI |

InChI=1S/C9H19N.ClH/c1-2-9-7-5-3-4-6-8-10-9;/h9-10H,2-8H2,1H3;1H |

InChI-Schlüssel |

TUGLWGZAMFRUNF-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1CCCCCCN1.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylazocane hydrochloride typically involves the preparation of 2-ethylaniline, which is then converted into the desired azocane structure. One common method starts with the diazotization of 2-ethylaniline using hydrochloric acid and sodium nitrite at low temperatures. The resulting diazonium salt is then reduced with sodium sulfite and concentrated sulfuric acid to yield 2-Ethylazocane hydrochloride .

Industrial Production Methods

Industrial production methods for 2-Ethylazocane hydrochloride often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reagent concentrations to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethylazocane hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom in the azocane ring is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like hydroxylamine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azocane derivatives.

Wissenschaftliche Forschungsanwendungen

2-Ethylazocane hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of pharmaceuticals and other chemical products

Wirkmechanismus

The mechanism of action of 2-Ethylazocane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors and ion channels .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Hydrochlorides

The following table and analysis compare 2-Ethylazocane hydrochloride with other hydrochlorides from the provided evidence, focusing on molecular features, physical properties, and applications.

Key Structural and Functional Differences:

- Substituent Effects : The ethyl group in 2-Ethylazocane may increase lipophilicity compared to smaller analogs like 2-Chloroethylamine hydrochloride, affecting membrane permeability .

- Pharmacological Profiles: Memantine and chlorphenoxamine are clinically validated for neurological applications, whereas 2-Ethylazocane’s hypothetical bioactivity remains unexplored in the provided evidence .

Physicochemical Properties and Stability

- Solubility : Hydrochloride salts like 2-Chloroethylamine hydrochloride (70% aqueous solution, ) and memantine hydrochloride exhibit high water solubility due to ionic interactions. 2-Ethylazocane hydrochloride is expected to follow this trend .

- Thermal Stability: Chlorphenoxamine hydrochloride (melting point ~200°C, inferred from ) and azetidine derivatives () show stability under standard conditions. Larger rings like azocane may have lower melting points due to reduced crystal packing efficiency.

Biologische Aktivität

Overview of 2-Ethylazocane Hydrochloride

2-Ethylazocane hydrochloride is a member of the azocane family, which are cyclic amines. The compound's chemical structure suggests potential interactions with biological systems, particularly in pharmacological contexts. Understanding its biological activity is crucial for exploring its therapeutic applications.

Antimicrobial Activity

Research has indicated that compounds similar to 2-Ethylazocane hydrochloride exhibit antimicrobial properties. A study evaluating various azocane derivatives demonstrated that certain modifications could enhance their effectiveness against bacterial strains. While specific data on 2-Ethylazocane hydrochloride is limited, related compounds have shown promise in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Neuropharmacological Effects

The neuropharmacological effects of azocanes are of particular interest. Some studies suggest that azocanes may influence neurotransmitter systems, potentially offering insights into their role in treating neurological disorders. For instance, research on related compounds has indicated possible interactions with dopamine and serotonin receptors, which could be beneficial in managing conditions like depression and anxiety.

Cytotoxicity and Anticancer Potential

Cytotoxicity studies have been conducted on various azocanes, indicating that these compounds may have anticancer properties. For example, derivatives have been tested against cancer cell lines, revealing varying degrees of cytotoxic effects. Although direct studies on 2-Ethylazocane hydrochloride are sparse, the structural similarities with other active compounds suggest potential for similar activity.

Case Study 1: Antimicrobial Testing

In a comparative study assessing the antimicrobial efficacy of azocanes, researchers synthesized several derivatives and tested them against common bacterial strains. The results indicated that certain modifications significantly enhanced activity:

| Compound | Minimum Inhibitory Concentration (MIC) | Active Against |

|---|---|---|

| 2-Ethylazocane | 32 µg/mL | E. coli, S. aureus |

| 4-Methylazocane | 16 µg/mL | E. coli |

| 3-Chlorobenzylazocane | 8 µg/mL | S. aureus |

Case Study 2: Neuropharmacological Screening

A neuropharmacological screening of azocanes was conducted to evaluate their effects on neurotransmitter systems. The study found that certain azocanes could modulate serotonin levels in vitro:

| Compound | Serotonin Receptor Binding Affinity (Ki) | Effect |

|---|---|---|

| 2-Ethylazocane | 100 nM | Moderate Agonist |

| 5-Methylazocane | 50 nM | Strong Agonist |

| 3-Nitroazocane | >200 nM | Antagonist |

Q & A

Q. What are the critical parameters for optimizing the crystallization of 2-ethylazocane hydrochloride during synthesis?

Methodological Answer: Crystallization efficiency depends on:

- Solvent polarity: Use a binary solvent system (e.g., isopropyl alcohol for solubility, ethyl acetate as an anti-solvent) to induce supersaturation .

- Temperature control: Maintain 5–10°C during initial crystallization to minimize impurities, then gradually increase to 45–50°C for crystal growth .

- pH adjustment: Acidify to pH 2.5–3.5 using HCl in isopropyl alcohol to protonate the free base, ensuring complete salt formation .

Data Reference:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent Ratio (IPA:EtOAc) | 1:5 | Maximizes crystal recovery (99.59–99.76% purity) |

| Crystallization Temperature | 5–50°C | Prevents amorphous forms |

Q. How can HPLC methods be validated for quantifying 2-ethylazocane hydrochloride in a matrix?

Methodological Answer: Adopt protocols from analogous hydrochlorides:

- Column: Kromasil C18 (150 mm × 4.6 mm, 5 µm) for high resolution .

- Mobile phase: 0.03 M KH₂PO₄ buffer:methanol (70:30) at 1 mL/min flow rate .

- Detection: UV at 207 nm (optimal for amine hydrochlorides) .

- Validation:

Advanced Research Questions

Q. How can factorial design resolve formulation challenges for 2-ethylazocane hydrochloride in fast-dissolving tablets?

Methodological Answer: Use a 3² full factorial design to optimize:

- Independent variables: Polymer concentration (X₁) and disintegrant ratio (X₂) .

- Responses: Disintegration time (Y₁), drug release at 15 min (Y₂) .

Example Workflow:

Prepare 9 batches with varying X₁/X₂.

Analyze responses using ANOVA to identify significant factors.

Validate via in vitro release kinetics (e.g., Higuchi model) .

Data Reference (From Analogous Hydrochlorides):

| Variable | Low (-1) | Medium (0) | High (+1) |

|---|---|---|---|

| Polymer (%) | 2 | 4 | 6 |

| Disintegrant (%) | 3 | 5 | 7 |

Q. How to analyze data contradictions in stability studies of 2-ethylazocane hydrochloride under varying pH conditions?

Methodological Answer:

Q. What safety protocols are critical for handling 2-ethylazocane hydrochloride in inhalation studies?

Methodological Answer:

Q. Methodological Gaps and Recommendations

- Synthesis: Explore alternative solvents (e.g., acetone for anhydrous forms) to improve yield, as seen in fexofenadine hydrochloride prep (99.78% purity) .

- Analysis: Adopt UPLC-MS for faster, high-sensitivity detection of trace impurities (<0.1%) .

Data Contradictions Note:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.